7-cyano-1H-indole-2-carboxylic acid
Overview
Description
7-cyano-1H-indole-2-carboxylic acid: is an organic compound with the chemical formula C10H6N2O2. It belongs to the class of indole carboxylic acids, which are characterized by an indole ring fused to a carboxylic acid group. Indole derivatives are significant in various fields due to their biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-cyano-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by the introduction of the cyano and carboxylic acid groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the cyano and carboxylic acid groups .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-cyano-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: 7-cyano-1H-indole-2-carboxylic acid is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and other bioactive compounds. This compound is investigated for its interactions with biological targets and its potential therapeutic applications .
Medicine: The compound is explored for its potential in drug discovery, particularly in the development of anticancer, antiviral, and anti-inflammatory agents. Its ability to interact with various biological pathways makes it a promising candidate for therapeutic development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-cyano-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: A simpler indole derivative with a carboxylic acid group.
7-bromo-1H-indole-2-carboxylic acid: A halogenated derivative with similar reactivity.
Uniqueness: 7-cyano-1H-indole-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct reactivity and biological activity. The cyano group enhances its potential as a bioactive compound, while the carboxylic acid group allows for further functionalization and derivatization .
Properties
IUPAC Name |
7-cyano-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-3-1-2-6-4-8(10(13)14)12-9(6)7/h1-4,12H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEWOSJMEVABST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)NC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796870-32-1 | |
Record name | 7-Cyano-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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